molecular formula C11H17N3O4 B8521493 5'-Deoxy-5'-methylaminothymidine

5'-Deoxy-5'-methylaminothymidine

Cat. No.: B8521493
M. Wt: 255.27 g/mol
InChI Key: SMLUVDLCTDSENP-DJLDLDEBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5'-Deoxy-5'-methylaminothymidine is a thymidine analog characterized by the replacement of the 5'-hydroxyl group with a methylamino (-NHCH₃) moiety.

Properties

Molecular Formula

C11H17N3O4

Molecular Weight

255.27 g/mol

IUPAC Name

1-[(2R,4S,5R)-4-hydroxy-5-(methylaminomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C11H17N3O4/c1-6-5-14(11(17)13-10(6)16)9-3-7(15)8(18-9)4-12-2/h5,7-9,12,15H,3-4H2,1-2H3,(H,13,16,17)/t7-,8+,9+/m0/s1

InChI Key

SMLUVDLCTDSENP-DJLDLDEBSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CNC)O

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CNC)O

Origin of Product

United States

Comparison with Similar Compounds

5'-Deoxy-5'-methylthioadenosine (MTA)

  • Structure: Features a 5'-methylthio (-SCH₃) group instead of methylamino.
  • Biological Role: A byproduct of polyamine biosynthesis, metabolized by 5'-methylthioadenosine phosphorylase (MTAPase). Acts as a sulfur donor in thiamine biosynthesis .
  • Key Differences: The methylthio group participates in sulfur metabolism, whereas the methylamino group may engage in hydrogen bonding or electrostatic interactions. MTA is enzymatically cleaved by MTAPase, whereas 5'-methylaminothymidine’s metabolic fate remains underexplored.

5'-Deoxy-5'-methylenephosphonate Thymidine

  • Structure : Contains a methylenephosphonate (-CH₂-PO₃H₂) group at the 5' position.
  • Properties :
    • Metabolic Stability : Resistant to phosphatase hydrolysis due to the stable C-P bond .
    • Activity : Used in single-stranded siRNAs (ss-siRNAs), but exhibits reduced potency (7–10-fold lower IC₅₀) compared to unmodified counterparts due to altered charge density and steric effects .

5'-Deoxy-5-fluorouridine

  • Structure : Substitutes the 5'-hydroxyl with fluorine.
  • Therapeutic Application : Demonstrates antitumor activity in colorectal cancer (CRC) cells by inhibiting RNA/DNA synthesis .

5'-Amino-5'-C-methyl Adenosine Derivatives

  • Structure: Combines a 5'-amino (-NH₂) group with a 5'-C-methyl substitution.
  • Activity : Enhances DOT1L (histone methyltransferase) inhibition, suggesting steric and electronic effects improve target binding .
  • Relevance : Highlights the importance of substituent size and charge in modulating biological activity, which may extend to thymidine analogs.

5-Alkylamino-5-deoxythymidine Analogs

  • Synthesis: Prepared via alkylation reactions, demonstrating synthetic accessibility for 5'-amino derivatives .
  • Potential Applications: Alkylamino groups (e.g., methylamino) could improve solubility or membrane permeability compared to bulkier substituents.

Data Table: Key Comparative Features

Compound 5' Modification Metabolic Stability Biological Activity Key References
5'-Deoxy-5'-methylaminothymidine Methylamino High (assumed) Potential enzyme inhibition
5'-Deoxy-5'-methylthioadenosine Methylthio Moderate Sulfur donor, polyamine byproduct
5'-Deoxy-5'-methylenephosphonate Methylenephosphonate High Reduced RNAi potency
5'-Deoxy-5-fluorouridine Fluoro Moderate Antitumor activity
5'-Amino-5'-C-methyl adenosine Amino, C-methyl High DOT1L inhibition

Research Findings and Implications

Metabolic Stability: Phosphonate-modified analogs exhibit superior resistance to enzymatic degradation compared to methylamino or methylthio derivatives .

Biological Activity: Charge density (e.g., phosphonate’s negative charge) is critical for interactions with proteins like Ago-2 in RNA interference . Methylamino’s basicity may enhance binding to enzymes requiring hydrogen-bond donors, as seen in DOT1L inhibitors .

Synthetic Feasibility: Alkylamino derivatives (e.g., 5'-methylaminothymidine) are synthetically accessible via straightforward alkylation, enabling scalable production .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.